

A Comparative Analysis of SR19881 and GW501516 in Enhancing Fatty Acid Oxidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR19881

Cat. No.: B2936513

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, the modulation of fatty acid oxidation presents a promising therapeutic avenue for a myriad of disorders, including metabolic syndrome, obesity, and type 2 diabetes. Among the pharmacological tools employed to investigate and stimulate this pathway are synthetic ligands for Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a detailed, objective comparison of two such compounds: **SR19881**, a potent PPAR α agonist, and GW501516, a well-characterized PPAR δ agonist, with a focus on their capacity to enhance fatty acid oxidation.

While direct comparative studies between **SR19881** and GW501516 are not readily available in the published literature, this guide synthesizes data from individual studies on these compounds and other potent PPAR α agonists to offer a comprehensive overview of their mechanisms, efficacy, and experimental validation.

Comparative Overview of SR19881 (as represented by potent PPAR α agonists) and GW501516

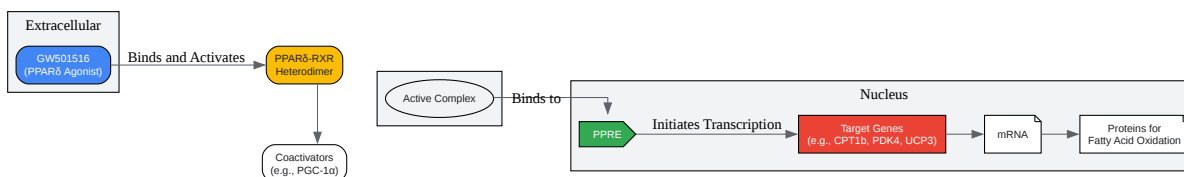
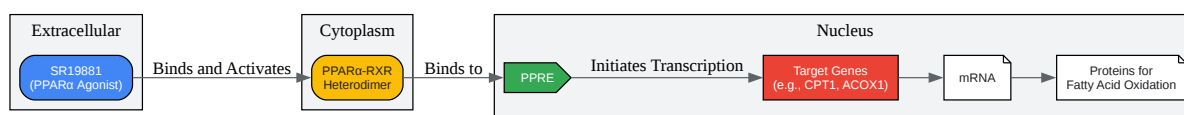
The primary distinction between **SR19881** and GW501516 lies in their target receptor subtype. **SR19881** is an agonist of PPAR α , which is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Conversely, GW501516 is a selective agonist of PPAR δ , which is ubiquitously expressed and plays a crucial role in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.

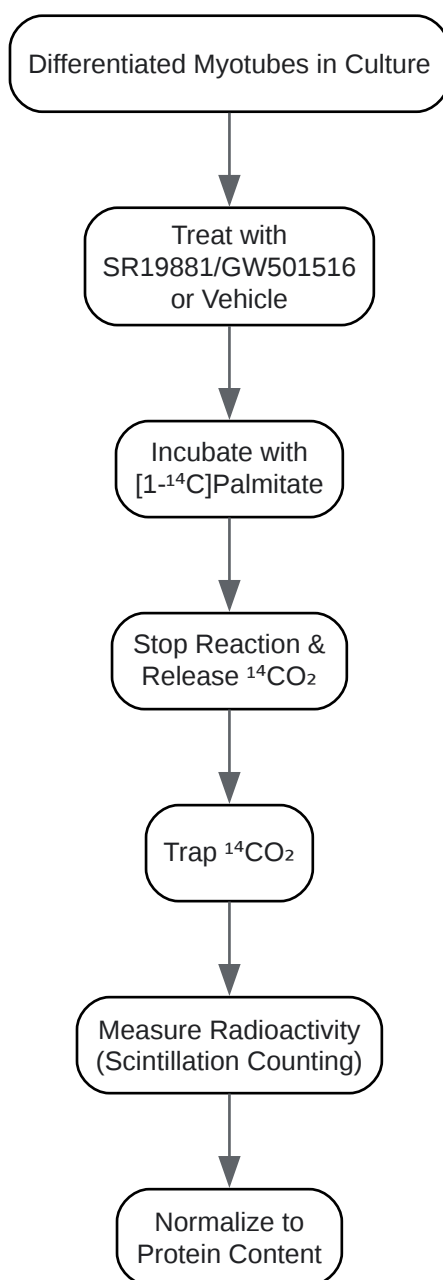
Feature	SR19881 (Represented by Potent PPAR α Agonists)	GW501516 (Cardarine)
Primary Target	Peroxisome Proliferator-Activated Receptor Alpha (PPAR α)	Peroxisome Proliferator-Activated Receptor Delta (PPAR δ)
Mechanism of Action	Activates PPAR α , leading to the upregulation of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β -oxidation.	Activates PPAR δ , which in turn recruits coactivators to upregulate the expression of proteins involved in fatty acid metabolism and energy expenditure.
Tissue Specificity of Action	Primarily active in the liver, heart, and to a lesser extent, skeletal muscle.	Highly active in skeletal muscle and adipose tissue.
Reported Effects on Fatty Acid Oxidation (In Vitro)	A potent PPAR α agonist, ureido-fibrate-5 (UF-5), stimulated mitochondrial palmitate β -oxidation by 1.6-fold in human skeletal muscle cells[1].	Increased fatty acid oxidation in L6 myotubes in a dose-dependent manner, with a 1.6-fold increase observed at 100 nM[2].
Reported Effects on Fatty Acid Oxidation (In Vivo)	A 3-week treatment with UF-5 resulted in a 2.3-fold elevation of muscle Carnitine Palmitoyltransferase I (CPT I) mRNA levels in hamsters[1].	Enhanced fatty acid β -oxidation in the quadriceps muscle of mice in a dose-dependent manner, with a 1.8-fold increase at a 10 mg/kg dose[2].
Key Target Gene Induction in Muscle	Potent PPAR α agonists have been shown to increase the expression of genes such as CPT1, PDK4, and UCP3[3][4]. Fenofibrate treatment in rats led to increased mRNA expression of PDK4, CPT1-M,	GW501516 treatment in C2C12 myotubes increased Cpt-1 mRNA by 2.4-fold and Pdk-4 mRNA by 3.3-fold[6]. It also robustly activates the expression of CPT1b, PDK4, and UCP3[7].

CPT2, and FACO in soleus muscle[5].

Signaling Pathways

The distinct receptor targets of **SR19881** and GW501516 result in the activation of different, albeit overlapping, signaling pathways to enhance fatty acid oxidation.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A potent PPAR α agonist stimulates mitochondrial fatty acid beta-oxidation in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of PPAR α Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate-induced muscular toxicity is associated with a metabolic shift limited to type-1 muscles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PPAR δ Agonism Activates Fatty Acid Oxidation via PGC-1 α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of SR19881 and GW501516 in Enhancing Fatty Acid Oxidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2936513#sr19881-vs-gw501516-for-enhancing-fatty-acid-oxidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

